molecular formula C7H9BO4 B8340915 (2-Methoxyphenyl)boric acid

(2-Methoxyphenyl)boric acid

Cat. No.: B8340915
M. Wt: 167.96 g/mol
InChI Key: YVCYOVLYYZRNJC-UHFFFAOYSA-N
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Description

It consists of a phenyl ring substituted with a methoxy group (-OCH₃) at the ortho position and a boronic acid (-B(OH)₂) group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl motifs in pharmaceuticals and materials science. Its reactivity is influenced by the electron-donating methoxy group, which modulates the boronic acid's Lewis acidity and steric profile, enhancing its utility in catalytic systems.

Properties

Molecular Formula

C7H9BO4

Molecular Weight

167.96 g/mol

IUPAC Name

(2-methoxyphenoxy)boronic acid

InChI

InChI=1S/C7H9BO4/c1-11-6-4-2-3-5-7(6)12-8(9)10/h2-5,9-10H,1H3

InChI Key

YVCYOVLYYZRNJC-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)OC1=CC=CC=C1OC

Origin of Product

United States

Chemical Reactions Analysis

Suzuki-Miyaura Coupling Reactions

(2-Methoxyphenyl)boric acid (CAS 5720-06-9) is a versatile arylboronic acid widely employed in Suzuki-Miyaura cross-coupling reactions , enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. These reactions are catalyzed by palladium complexes and typically use bases like potassium carbonate or sodium carbonate. Below are key examples of its applications, summarized in the table:

Reaction Example Substrate Catalyst Base Solvent Temperature Time Yield
1. Coupling with bromoisoquinolineBromoisoquinoline [1532-71-4]Pd(PPh₃)₄ (5 mol%)K₂CO₃DMF/water (3:1)50°C12 h73.6%
2. Coupling with tert-butyl 4-bromo-2-nitrobenzoatetert-butyl 4-bromo-2-nitrobenzoate [890315-72-7]PdCl₂(PPh₃)₂ (0.14 g)Na₂CO₃1,2-dimethoxyethane/waterReflux (~100°C)2.5 h82%
3. Coupling with 2-bromopyridine-4-carbaldehyde2-Bromopyridine-4-carbaldehydePd(PPh₃)₄ (0.04 mmol)K₂CO₃Toluene/ethanol92°C3 h73.6%
4. Coupling with 1-bromo-4-chloro-2,5-difluorobenzene1-Bromo-4-chloro-2,5-difluorobenzene [172921-33-4]Pd(PPh₃)₄ (0.528 mmol)K₂CO₃Toluene/waterReflux (~110°C)30 h82%

Key Observations

  • Catalyst selection : Pd(PPh₃)₄ is commonly used, while PdCl₂(PPh₃)₂ is employed in specific cases under reflux conditions.

  • Base and solvent : K₂CO₃ or Na₂CO₃ with mixed solvents (e.g., DMF/water, toluene/ethanol) are standard.

  • Temperature and time : Reactions typically proceed at 50–100°C for 3–30 hours, depending on substrate complexity.

Mechanistic Insights

The Suzuki-Miyaura coupling proceeds through a transmetallation step , where the boronic acid transfers its aryl group to the palladium catalyst. The reaction mechanism involves:

  • Oxidative addition : The palladium catalyst (Pd(0)) oxidizes to Pd(II) by reacting with the aryl halide.

  • Transmetallation : The boronic acid replaces the halide ligand on the Pd(II) center.

  • Reductive elimination : The coupled product is formed, regenerating the Pd(0) catalyst .

Comparison with Similar Compounds

Comparison with Similar Compounds

Arylboronic acids exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of (2-Methoxyphenyl)boronic acid with structurally related compounds:

Structural and Electronic Effects

Compound Name Substituents Molecular Weight Key Properties
(2-Methoxyphenyl)boronic acid -OCH₃ (ortho), -B(OH)₂ 180.01 (inferred) Moderate Lewis acidity; enhanced stability due to ortho-methoxy resonance.
(2-Fluoro-3-methoxyphenyl)boronic acid -F (ortho), -OCH₃ (meta), -B(OH)₂ 198.97 (inferred) Increased acidity due to electron-withdrawing -F; altered regioselectivity in couplings.
(2-Methoxy-4,6-dimethylphenyl)boronic acid -OCH₃ (ortho), -CH₃ (para, meta) 180.01 Steric hindrance from methyl groups reduces reactivity; used in hindered coupling reactions.
(3-Methoxy-4-(methoxycarbonyl)phenyl)boronic acid -OCH₃ (meta), -COOCH₃ (para) 224.04 (inferred) Electron-withdrawing ester group decreases boron electrophilicity; niche use in polymer synthesis.

Key Research Findings

  • Synthesis Optimization : High-purity boron compounds require excess oxalic acid to minimize impurities (e.g., residual boric acid in Na[BOB] synthesis).
  • Environmental Impact : Boron-containing compounds like (2-Methoxyphenyl)boronic acid are less ecotoxic than zinc borate or boric acid in intumescent coatings.
  • Material Science : Ortho-substituted arylboronic acids improve thermal stability in epoxy resins compared to para-substituted analogs.

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